![molecular formula C27H31FN2O2S B1658007 N-({[(4-FLUOROPHENYL)METHYL][(5-METHYLTHIOPHEN-2-YL)METHYL]CARBAMOYL}METHYL)-3-PHENYL-N-PROPYLPROPANAMIDE CAS No. 5921-02-8](/img/structure/B1658007.png)
N-({[(4-FLUOROPHENYL)METHYL][(5-METHYLTHIOPHEN-2-YL)METHYL]CARBAMOYL}METHYL)-3-PHENYL-N-PROPYLPROPANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[(4-FLUOROPHENYL)METHYL][(5-METHYLTHIOPHEN-2-YL)METHYL]CARBAMOYL}METHYL)-3-PHENYL-N-PROPYLPROPANAMIDE is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, a thiophene ring, and an amide linkage. These structural features contribute to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(4-FLUOROPHENYL)METHYL][(5-METHYLTHIOPHEN-2-YL)METHYL]CARBAMOYL}METHYL)-3-PHENYL-N-PROPYLPROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 4-fluorobenzylamine with 5-methylthiophene-2-carboxylic acid to form an amide bond. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Addition of the Propyl Group: The next step involves the alkylation of the amide intermediate with propyl bromide in the presence of a base such as potassium carbonate (K2CO3).
Final Coupling: The final step is the coupling of the intermediate with 3-phenylpropanoic acid under similar coupling conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-({[(4-FLUOROPHENYL)METHYL][(5-METHYLTHIOPHEN-2-YL)METHYL]CARBAMOYL}METHYL)-3-PHENYL-N-PROPYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like NH3, RSH
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted aromatic compounds
科学研究应用
N-({[(4-FLUOROPHENYL)METHYL][(5-METHYLTHIOPHEN-2-YL)METHYL]CARBAMOYL}METHYL)-3-PHENYL-N-PROPYLPROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of N-({[(4-FLUOROPHENYL)METHYL][(5-METHYLTHIOPHEN-2-YL)METHYL]CARBAMOYL}METHYL)-3-PHENYL-N-PROPYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with DNA or RNA can affect gene expression and cellular processes.
相似化合物的比较
Similar Compounds
- N-({[(4-FLUOROPHENYL)METHYL][(5-METHYLTHIOPHEN-2-YL)METHYL]CARBAMOYL}METHYL)-3-PHENYL-N-PROPYLPROPANAMIDE
- 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-n-methylsulfonyl)amino]pyrimidine-5-yl-methanol
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the fluorophenyl group enhances its stability and reactivity, while the thiophene ring contributes to its electronic properties. This combination makes it a valuable compound for various scientific applications.
属性
CAS 编号 |
5921-02-8 |
|---|---|
分子式 |
C27H31FN2O2S |
分子量 |
466.6 g/mol |
IUPAC 名称 |
N-[2-[(4-fluorophenyl)methyl-[(5-methylthiophen-2-yl)methyl]amino]-2-oxoethyl]-3-phenyl-N-propylpropanamide |
InChI |
InChI=1S/C27H31FN2O2S/c1-3-17-29(26(31)16-12-22-7-5-4-6-8-22)20-27(32)30(19-25-15-9-21(2)33-25)18-23-10-13-24(28)14-11-23/h4-11,13-15H,3,12,16-20H2,1-2H3 |
InChI 键 |
BKNTYPLNNGGBCT-UHFFFAOYSA-N |
SMILES |
CCCN(CC(=O)N(CC1=CC=C(C=C1)F)CC2=CC=C(S2)C)C(=O)CCC3=CC=CC=C3 |
规范 SMILES |
CCCN(CC(=O)N(CC1=CC=C(C=C1)F)CC2=CC=C(S2)C)C(=O)CCC3=CC=CC=C3 |
序列 |
FG |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B1657926.png)
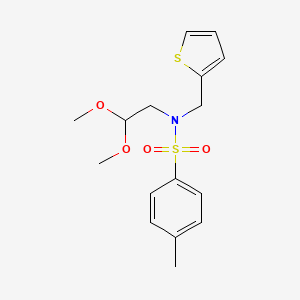
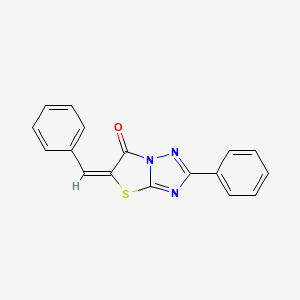

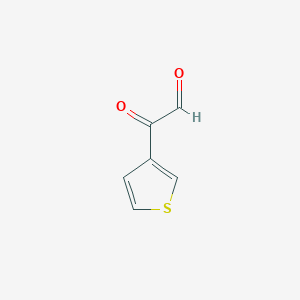

![Diethyl 2-[(2-pyrrol-1-ylanilino)methylidene]propanedioate](/img/structure/B1657936.png)
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B1657937.png)
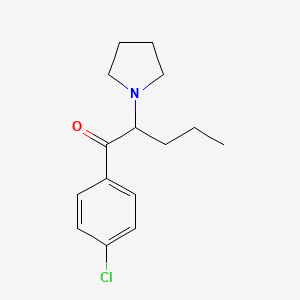
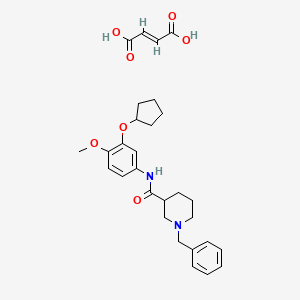
![2-[benzyl-(4-methylphenyl)sulfonylamino]-N-cyclopentylacetamide](/img/structure/B1657944.png)
![methyl 5-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]-2-chlorobenzoate](/img/structure/B1657945.png)
![2-[(2-bromophenyl)carbamoyl-butylamino]-N-[5-methyl-2-(4-methylphenyl)-4-phenylpyrazol-3-yl]acetamide](/img/structure/B1657946.png)
![N-[2-[[5-Tert-butyl-2-(2-methylphenyl)pyrazol-3-yl]amino]-2-oxoethyl]-3,3-dimethyl-N-(2-phenylethyl)butanamide](/img/structure/B1657947.png)
